
Pinacidil monohydrate
概要
説明
Pinacidil monohydrate (C₁₃H₂₁N₅O; molecular weight: 263.34 g/mol; CAS: 85371-64-8) is a potassium channel opener that selectively activates ATP-sensitive potassium (KATP) channels, leading to vasodilation and antihypertensive effects . It exists as a crystalline hydrate, soluble in DMSO and ethanol, and is stored at -20°C for stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pinacidil involves the condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide results in the formation of pinacidil .
Industrial Production Methods: Industrial production of pinacidil monohydrate follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities .
化学反応の分析
Radioligand Binding Studies
Tritiated pinacidil analogues have been synthesized to characterize the interactions of potassium channel openers and blockers with their receptors . Studies using N-cyano-N'-[1,1-dimethyl-[2,2,3,3-3H]propyl]-N"-(3-pyridinyl)guanidine, a tritiated radioligand, have demonstrated that potassium channel openers like pinacidil, cromakalim, aprikalim, diazoxide, and minoxidil, as well as KATP channel blockers such as glibenclamide and eosine, can displace the radioligand from its receptor . This suggests that these compounds interact with the same target protein, potentially involving several allosterically coupled receptor binding sites .
Reactions and Biological Activity
Pinacidil monohydrate binds to ATP-sensitive potassium channels in vascular smooth muscle cells, causing the channels to open. This leads to an increased efflux of potassium ions from the cells, resulting in hyperpolarization of the cell membrane. The hyperpolarization causes relaxation of the smooth muscle and peripheral vasodilation, which lowers blood pressure.
Pharmacokinetics and Distribution
Following oral administration of $$14C]pinacidil, approximately 85% of the radioactivity is recovered in urine and 15% in feces in rats and dogs . The absorption of pinacidil is rapid and almost complete, with a half-life of about 1 hour in rats and 2 hours in dogs . Studies in healthy volunteers showed a similar pharmacokinetic profile to that found in rats and dogs, with food ingestion not affecting the drug's bioavailability .
Interactions with Glibenclamide
Glibenclamide, a KATP channel antagonist, can block the effects of pinacidil . This interaction confirms that pinacidil's mechanism of action involves opening ATP-sensitive potassium channels .
科学的研究の応用
ピナシジル一水和物は、以下を含む幅広い科学研究用途があります。
作用機序
ピナシジル一水和物は、平滑筋細胞のATP感受性カリウムチャネルを開くことで作用を発揮します。この作用は、細胞膜の過分極につながり、血管平滑筋の弛緩とそれに続く血管拡張を引き起こします。 ピナシジルの分子標的は、カリウムチャネルそのものと、主に細胞内カリウムレベルの調節に関与する経路です .
類似化合物:
ミノキシジル: 降圧剤および発毛促進剤として使用される別のカリウムチャネル開口剤。
ジアゾキシド: 低血糖症と高血圧の治療に使用されるカリウムチャネル開口剤。
ニコランジル: 血管拡張作用と抗狭心症作用の両方を持つカリウムチャネル開口剤.
比較:
ピナシジルとミノキシジル: ピナシジルは降圧効果に関してより強力ですが、ミノキシジルのような発毛促進効果はありません.
ピナシジルとジアゾキシド: 両方の化合物は効果的な降圧剤ですが、ジアゾキシドは低血糖症の管理にも使用されますが、ピナシジルにはそのような特性はありません.
ピナシジルとニコランジル: 両方の化合物がカリウムチャネル開口剤ですが、ニコランジルは硝酸塩様特性も持ち、狭心症の治療に有効です.
ピナシジル一水和物は、ATP感受性カリウムチャネルに対する特異的な作用と強力な降圧効果によって際立っており、研究および臨床設定の両方で貴重な化合物となっています。
類似化合物との比較
Mechanism of Action
Pinacidil monohydrate hyperpolarizes vascular smooth muscle cells by opening KATP channels, reducing intracellular calcium influx and inducing relaxation . This mechanism is distinct from classical vasodilators like calcium channel blockers or nitric oxide donors, as it directly modulates ion channel activity .
This compound belongs to the potassium channel opener class, which includes diazoxide, cromakalim, and nicorandil. Below is a comparative analysis based on pharmacological properties, efficacy, and clinical applications.
Chemical and Pharmacological Properties
Mechanistic Differences
- Pinacidil vs.
- Pinacidil vs. Cromakalim : Cromakalim’s effects are glibenclamide-sensitive, while pinacidil’s vascular relaxation is less dependent on endothelial function .
- Pinacidil vs. Hydrochlorothiazide (HCTZ) : Pinacidil’s direct vasodilation contrasts with HCTZ’s diuretic action, offering advantages in patients with renal impairment .
Clinical Efficacy
- Hypertension : In methylprednisolone-induced hypertensive rats, pinacidil TDDS (Formulation B-4) reduced blood pressure by 37.96% over 48 hours, outperforming oral HCTZ .
Unique Advantages
- Transdermal Delivery : Pinacidil’s TDDS achieves sustained release (92.18% cumulative release in 48 hours) with fewer systemic side effects compared to oral HCTZ .
生物活性
Pinacidil monohydrate is a cyanoguanidine derivative primarily known for its role as an ATP-sensitive potassium channel opener. This compound has been extensively studied for its biological activity, particularly in the context of hypertension and other vascular conditions. The following sections will provide a detailed overview of its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 263.345 g/mol
- CAS Number : 85371-64-8
- IUPAC Name : (Z)-N'-cyano-N-(3,3-dimethylbutan-2-yl)-N''-(pyridin-4-yl)guanidine hydrate
Pinacidil acts by opening ATP-sensitive potassium channels located in the smooth muscle cells of blood vessels. This action leads to peripheral vasodilatation , which reduces peripheral vascular resistance and subsequently lowers blood pressure .
1. Antihypertensive Activity
Pinacidil has been primarily used as an antihypertensive agent. Studies have shown that it can effectively lower blood pressure in hypertensive models. For example, a transdermal drug delivery system (TDDS) using pinacidil was evaluated in hypertensive rats, demonstrating a significant reduction in blood pressure (37.96% decrease) over a 48-hour period .
2. Urodynamic Effects
In clinical settings, pinacidil's effects on bladder function have been investigated. A double-blind crossover study involving men with bladder outlet obstruction found that pinacidil did not significantly improve urodynamic variables such as urinary flow or frequency, although it did lead to a decrease in standing blood pressure . This suggests that while pinacidil may affect vascular dynamics, its efficacy in treating bladder instability is limited.
3. Anticonvulsant Properties
Recent studies have explored the potential anticonvulsant effects of pinacidil. In animal models, it was shown to reduce seizure activity induced by pentylenetetrazole (PTZ) and pilocarpine. Behavioral assessments indicated that doses of 5 and 10 mg/kg resulted in significant changes in anxiety-related behaviors, suggesting potential applications in neurological disorders .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing and characterizing Pinacidil monohydrate?
- Methodological Answer : Synthesis should follow validated protocols, including solvent selection, stoichiometric ratios, and purification steps (e.g., recrystallization from aqueous ethanol). Characterization requires HPLC for purity (>98%), NMR (¹H/¹³C) for structural confirmation, and elemental analysis to validate stoichiometry . For novel polymorphs, X-ray diffraction (XRD) and Raman spectroscopy are essential to differentiate crystalline forms .
Q. How should researchers prepare stock solutions of this compound for in vitro studies?
- Methodological Answer : Use molecular weight (379.74 g/mol) to calculate molarity. For example, 10 mM solution: dissolve 37.97 mg in 10 mL of dimethyl sulfoxide (DMSO). Validate solubility in target solvents (e.g., PBS, ethanol) via UV-Vis spectrophotometry at λmax = 265 nm. Centrifuge insoluble particulates and filter (0.22 µm) to ensure homogeneity .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
- Methodological Answer : Key parameters include bioavailability (oral vs. transdermal), plasma half-life (t½ ≈ 4.2 hr in humans), and metabolite profiling (e.g., pinacidil pyridine-N-oxide). Dose conversion between species should use body surface area (BSA) via Km factors: e.g., mouse (Km=3) to rat (Km=6) reduces dose by 50% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across different potassium channel subtypes?
- Methodological Answer : Use patch-clamp electrophysiology to compare activation thresholds (EC₅₀) for ATP-sensitive (KATP) vs. voltage-gated (Kv) channels. Include positive controls (e.g., Cromakalim for KATP) and validate selectivity via knockout models or siRNA silencing. Address discrepancies by standardizing buffer ionic strength (e.g., 140 mM KCl) and temperature (25°C vs. 37°C) .
Q. What strategies optimize transdermal delivery systems for this compound in preclinical models?
- Methodological Answer : Design monolithic matrix patches using ethyl cellulose (EC) and polyvinyl pyrrolidone (PVP) at 3:1 ratio. Assess drug release kinetics via Franz diffusion cells with excised rat skin. Validate stability under accelerated conditions (40°C/75% RH for 6 months) using HPLC-UV. Include penetration enhancers (e.g., oleic acid) to improve flux .
Q. How do polymorphic transitions of this compound affect its pharmacological activity?
- Methodological Answer : Monitor transitions via in situ Raman spectroscopy with PCA analysis. For example, heating from 25°C to 60°C induces monohydrate-to-anhydrous phase changes, altering solubility. Correlate spectral shifts (e.g., C=O stretching at 1680 cm⁻¹) with dissolution profiles and in vitro vasodilation assays .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate assumptions via Kolmogorov-Smirnov normality tests and Levene’s homogeneity of variance. For high-throughput screening, apply ANOVA with post-hoc Tukey correction to compare multiple groups. Report 95% confidence intervals .
Q. Methodological Best Practices
- Reproducibility : Document all synthetic steps, including batch-to-batch variability (<5% by HPLC). For animal studies, adhere to ARRIVE guidelines for sample size justification and randomization .
- Data Validation : Cross-validate analytical results (e.g., NMR vs. FTIR) and include negative controls (e.g., vehicle-only groups). Use reference standards from accredited suppliers (e.g., USP) .
- Ethical Compliance : For human-derived data, obtain IRB approval and cite ClinicalTrials.gov identifiers. For animal research, follow institutional IACUC protocols .
特性
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinacidil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacidil monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINACIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。